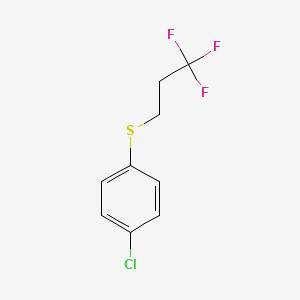

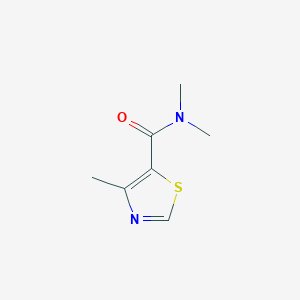

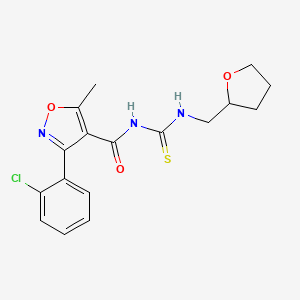

![molecular formula C18H15ClN2O B2895404 1-allyl-3-[(3-chloro-4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one CAS No. 338414-70-3](/img/structure/B2895404.png)

1-allyl-3-[(3-chloro-4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-allyl-3-[(3-chloro-4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one, commonly known as “Indol-2-one” or “I2O”, is a synthetic compound derived from indole, an aromatic heterocyclic organic compound that is found in many plants and animals. I2O has been studied extensively for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.

Applications De Recherche Scientifique

Asymmetric Synthesis Applications

1-Allyl-2-pyrroleimines, including derivatives related to the target compound, have been utilized in asymmetric synthesis. For instance, in a study by Albano et al. (2008), these imines underwent diastereoselective addition reactions leading to the formation of secondary amines. This process involved ring-closing metathesis and hydrogenation to yield indolizidine derivatives, demonstrating the compound's utility in complex organic synthesis (Albano et al., 2008).

Hydroamination Catalysts

In the field of catalysis, palladium(II) 3-iminophosphine derivatives, which are structurally related to the target compound, have been explored as hydroamination catalysts. A study by Shaffer and Schmidt (2008) highlighted their effectiveness in the hydroamination of cyclohexadiene and phenylacetylene, indicating the potential of similar compounds in catalytic applications (Shaffer & Schmidt, 2008).

Antibacterial Agent Synthesis

Compounds like 3-allyl-2-(substituted imino)-4-phenyl-3H-thiazoles have been synthesized for potential antibacterial applications. A study by Shiran et al. (2013) synthesized such derivatives and found them effective against various bacterial strains, suggesting the potential of similar allyl-imino compounds in antibacterial research (Shiran et al., 2013).

Liquid Crystal Polymer Synthesis

The synthesis of liquid crystalline polymers incorporating allyl groups, like in the target compound, has been researched. Acierno et al. (2004) reported the synthesis of mesogenic molecules with side allyl groups, used in creating nematic main-chain segmented polymers. This demonstrates the compound's relevance in materials science, particularly in the development of liquid crystal technologies (Acierno et al., 2004).

Propriétés

IUPAC Name |

3-(3-chloro-4-methylphenyl)imino-1-prop-2-enylindol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O/c1-3-10-21-16-7-5-4-6-14(16)17(18(21)22)20-13-9-8-12(2)15(19)11-13/h3-9,11H,1,10H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXSCIRJLXDNIRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N=C2C3=CC=CC=C3N(C2=O)CC=C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

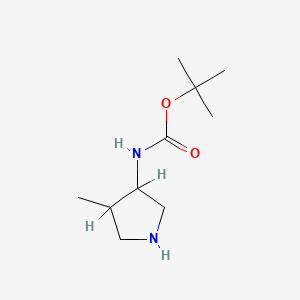

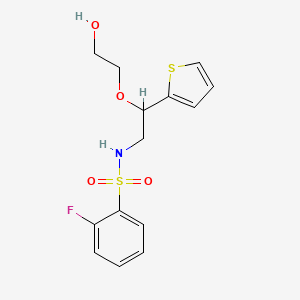

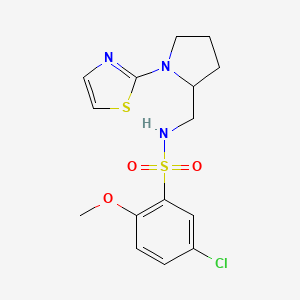

![N-(3-chlorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2895323.png)

![N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide](/img/structure/B2895327.png)

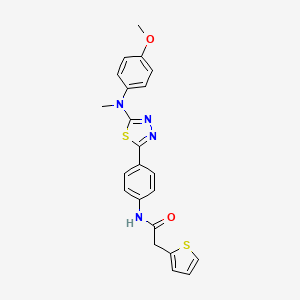

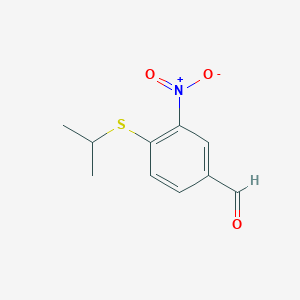

![(E)-ethyl 2-((E)-3-(furan-2-yl)allylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2895330.png)

![4-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2895336.png)

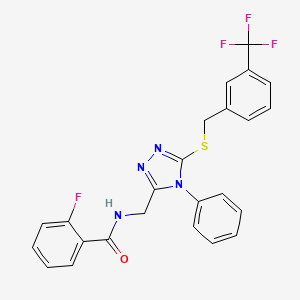

![5-(2,6-difluorophenyl)-3-[5-phenyl-2-(1H-pyrrol-1-yl)-3-furyl]-1,2,4-oxadiazole](/img/structure/B2895339.png)